molecular formula C5H8F3NO3S B11886835 (1-Trifluoromethanesulfonylazetidin-3-yl)methanol

(1-Trifluoromethanesulfonylazetidin-3-yl)methanol

Cat. No.: B11886835
M. Wt: 219.18 g/mol
InChI Key: JDQFVHRWGHYQTI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(1-Trifluoromethanesulfonylazetidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(1-Trifluoromethanesulfonylazetidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Trifluoromethanesulfonylazetidin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The trifluoromethanesulfonyl group is particularly reactive, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • (1-Trifluoromethylsulfonyl)azetidin-3-yl]methanol
  • (1-Trifluoromethanesulfonyl)azetidine

Uniqueness

(1-Trifluoromethanesulfonylazetidin-3-yl)methanol is unique due to its specific trifluoromethanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C5H8F3NO3S

Molecular Weight

219.18 g/mol

IUPAC Name

[1-(trifluoromethylsulfonyl)azetidin-3-yl]methanol

InChI

InChI=1S/C5H8F3NO3S/c6-5(7,8)13(11,12)9-1-4(2-9)3-10/h4,10H,1-3H2

InChI Key

JDQFVHRWGHYQTI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)C(F)(F)F)CO

Origin of Product

United States

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